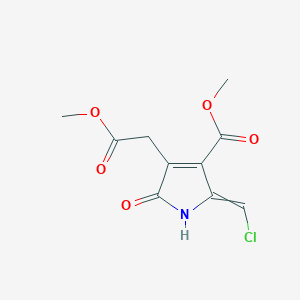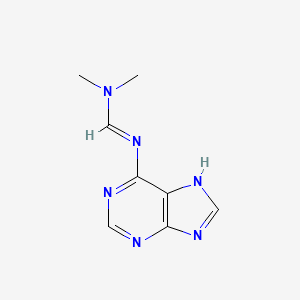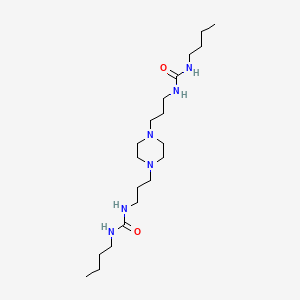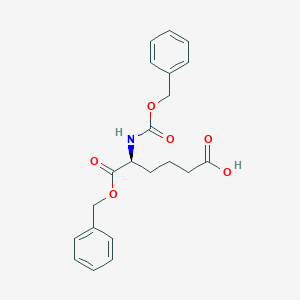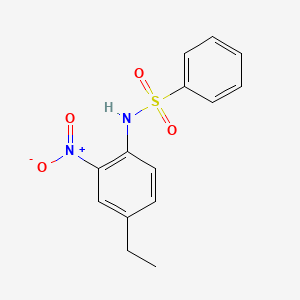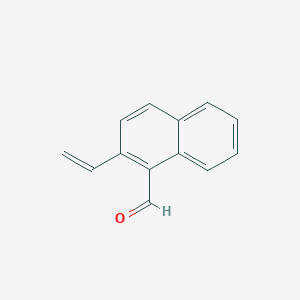
3-(5,5-Dimethyl-1-oxido-4-phenyl-3,4-dihydropyrrol-1-ium-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- is a complex organic compound that features a phenol group attached to a pyrrole ring. This compound is part of a broader class of heterocyclic aromatic organic compounds, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted phenylhydrazine with a diketone can yield the desired pyrrole derivative . The reaction conditions often require the use of catalysts, such as bismuth nitrate pentahydrate, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing deep eutectic solvents (DES) like choline chloride-zinc chloride, can enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), alkylating agents (R-X)
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted phenol derivatives .
科学的研究の応用
Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- can be compared with other similar compounds, such as:
Phenol, 2,5-dimethyl-: Known for its use in the synthesis of polymers and resins.
Phenol, 3,4-dimethyl-: Utilized in the production of antioxidants and stabilizers.
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)-: Employed in the development of pharmaceuticals and agrochemicals.
The uniqueness of Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
54254-57-8 |
|---|---|
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC名 |
3-(5,5-dimethyl-1-oxido-4-phenyl-3,4-dihydropyrrol-1-ium-2-yl)phenol |
InChI |
InChI=1S/C18H19NO2/c1-18(2)16(13-7-4-3-5-8-13)12-17(19(18)21)14-9-6-10-15(20)11-14/h3-11,16,20H,12H2,1-2H3 |
InChIキー |
WESZGKJUMUJYLG-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CC(=[N+]1[O-])C2=CC(=CC=C2)O)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



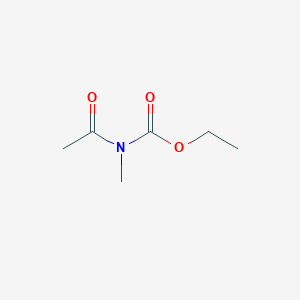

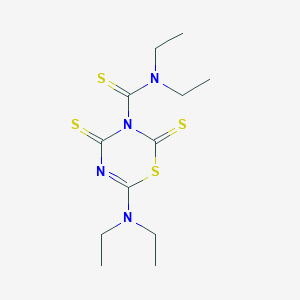
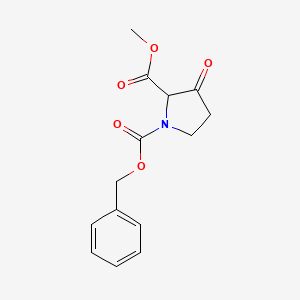
![2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B14007400.png)
![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)

